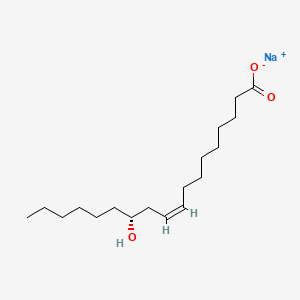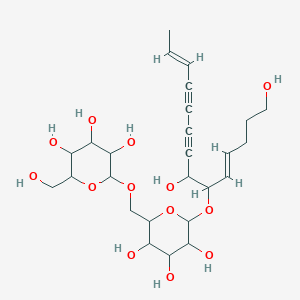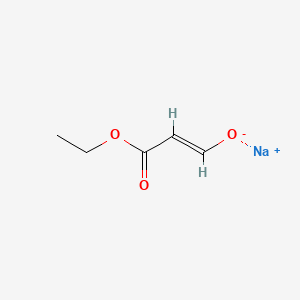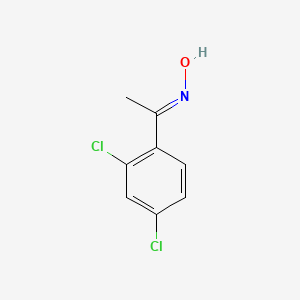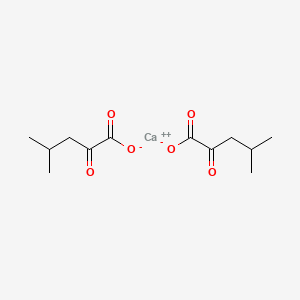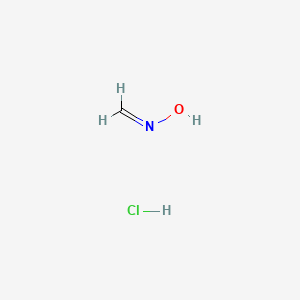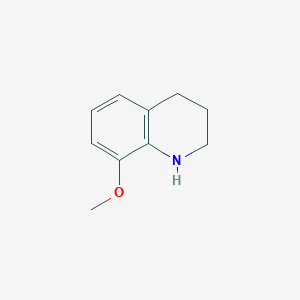
8-Methoxy-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydroquinoline, commonly abbreviated as 8-Methoxy-THQ, is a natural product found in certain plants and fungi. It is a small, aromatic heterocyclic molecule with a molecular weight of 152.2 g/mol. 8-Methoxy-THQ has a wide range of applications in both scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Antibacterial Agents
8-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains . These compounds are particularly effective against certain strains of Staphylococcus, showcasing their potential as novel antibacterial agents.
Medicinal Chemistry: Neurodegenerative Disease Treatment
In medicinal chemistry, certain tetrahydroquinoline compounds have shown promise in the treatment of neurodegenerative diseases . The metal chelating properties of these compounds, such as clioquinol, can prevent copper oxidation in β-amyloid fibrils, which is a significant factor in Alzheimer’s disease pathology.
Organic Synthesis: Domino Reactions
Domino reactions, which are a series of reactions occurring under the same conditions without the need to isolate intermediates, utilize 8-Methoxy-1,2,3,4-tetrahydroquinoline for the synthesis of complex bioactive molecules . These reactions are highly valued for their efficiency and contribution to green chemistry.
Biochemistry: DNA Damage Prevention
Tetrahydroquinoline derivatives are known for their ability to interact with biological molecules, such as DNA . Research into these interactions could lead to the development of compounds that prevent DNA damage, which is a crucial aspect of cancer prevention and treatment.
Chemical Safety: Hazardous Material Handling
The safety data sheets of 8-Methoxy-1,2,3,4-tetrahydroquinoline provide detailed information on handling, storage, and disposal to prevent environmental contamination and ensure safe laboratory practices . This information is essential for researchers dealing with potentially hazardous materials.
Environmental Chemistry: Green Catalysts
The use of 8-Methoxy-1,2,3,4-tetrahydroquinoline in multicomponent reactions (MCRs) is being explored with an emphasis on using efficient and recyclable catalysts . This aligns with the principles of green and sustainable chemistry, aiming to reduce the environmental impact of chemical processes.
Eigenschaften
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409447 | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroquinoline | |
CAS RN |
53899-17-5 | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)

